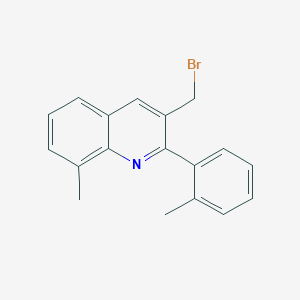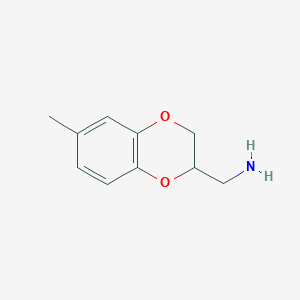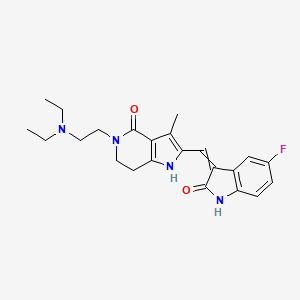![molecular formula C13H17NO4S B8408957 2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B8408957.png)
2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is known for its diverse biological and medicinal importance. The tosyl group (p-toluenesulfonyl) attached to the pyrrolidine ring enhances its reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid typically involves the reaction of pyrrolidine derivatives with tosyl chloride under basic conditions. One common method includes the following steps:
Formation of Pyrrolidine Derivative: Pyrrolidine is reacted with an appropriate acetic acid derivative to form pyrrolidine-2-acetic acid.
Tosylation: The pyrrolidine-2-acetic acid is then treated with tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as triethylamine or pyridine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the tosyl group to a simpler functional group, such as a hydrogen atom.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The tosyl group enhances the compound’s ability to form stable intermediates, facilitating various biochemical reactions. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Pyrrolidine-2,5-diones: These compounds exhibit diverse biological activities and are used in drug discovery.
The uniqueness of this compound lies in its tosyl group, which enhances its reactivity and stability, making it a valuable intermediate in various chemical and biological applications.
Properties
Molecular Formula |
C13H17NO4S |
|---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C13H17NO4S/c1-10-4-6-12(7-5-10)19(17,18)14-8-2-3-11(14)9-13(15)16/h4-7,11H,2-3,8-9H2,1H3,(H,15,16) |
InChI Key |
FLKGPVZNKVSXBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide](/img/structure/B8408915.png)



![Ethyl 3-(dimethylamino)-2-{2-[(4-methoxyphenyl)methyl]-2H-tetrazol-5-yl}prop-2-enoate](/img/structure/B8408943.png)





![N-(2,4-dichlorophenyl)-2-[[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]disulfanyl]benzamide](/img/structure/B8408984.png)
![6-Methyl-4-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B8408992.png)
